![molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-({bicyclo[222]octan-1-yl}carbamoyl)heptanoic acid is a compound that features a unique bicyclic structureThe bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug development and other scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the enantioselective synthesis process. The development of efficient and scalable methods for the preparation of bicyclo[2.2.2]octane derivatives is crucial for their application in various industries. The use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes has also been explored for the synthesis of bicyclo[2.2.2]octane derivatives .
化学反応の分析
Types of Reactions: 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclo[2.2.2]octane moiety is known for its stability, making it a suitable candidate for various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic bases, Lewis acids, and other catalytic agents. The reaction conditions are typically mild, allowing for the preservation of the bicyclic structure while facilitating the desired chemical transformations .
Major Products: The major products formed from the reactions of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the bicyclic scaffold.
科学的研究の応用
7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, the bicyclo[2.2.2]octane moiety is found in many biologically significant molecules, such as antibiotics and alkaloids . The compound’s unique structure makes it a promising candidate for drug development and other therapeutic applications.
作用機序
The mechanism of action of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds: Similar compounds to 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylates and related natural products like platencin .
Uniqueness: The uniqueness of 7-({bicyclo[22The bicyclo[2.2.2]octane moiety provides a stable and versatile scaffold for various chemical transformations and biological interactions, making it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C16H27NO3 |
|---|---|
分子量 |
281.39 g/mol |
IUPAC名 |
8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20) |
InChIキー |
ZLPZBJKMBNMKEG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


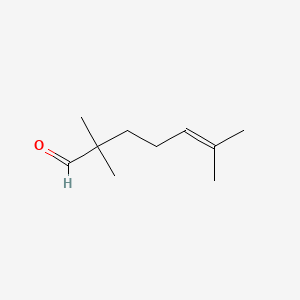
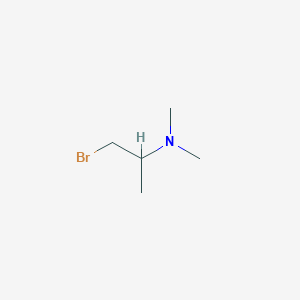

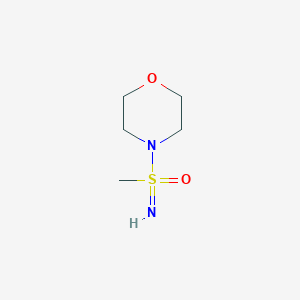
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
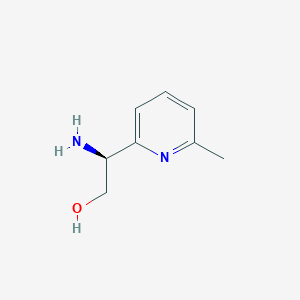

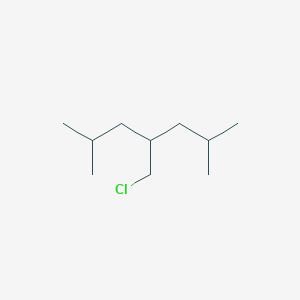
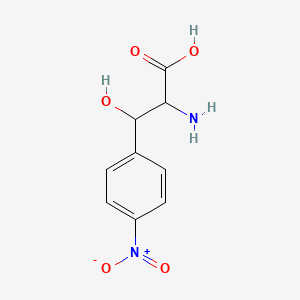
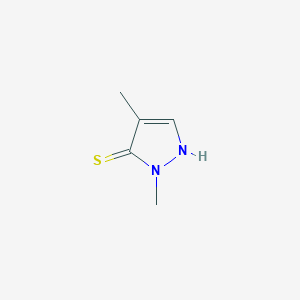

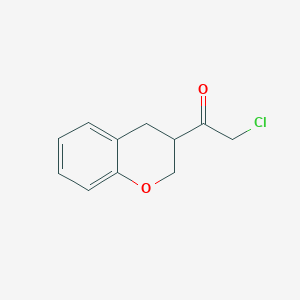

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
